GLP-1(32-36)amide
Description
Contextualizing Glucagon-Like Peptide-1 (GLP-1) and Its Metabolites within Endocrine Research Paradigms
The study of gut hormones, or incretins, has been a cornerstone of endocrine research for over a century. innovativerxstrategies.comnih.govjci.org The "incretin effect" describes the phenomenon where oral glucose administration elicits a more potent insulin (B600854) response than intravenous glucose, pointing to the existence of gut-derived factors that stimulate insulin secretion. nih.govjci.org Glucagon-Like Peptide-1 (GLP-1) is a primary incretin (B1656795) hormone, produced by the processing of proglucagon in intestinal L-cells and certain neurons. mdpi.come-dmj.orgwikipedia.org Released in response to food intake, GLP-1 plays a crucial role in glucose homeostasis. mdpi.comoup.com
The biologically active forms, primarily GLP-1(7-36)amide and GLP-1(7-37), exert their effects by binding to the GLP-1 receptor (GLP-1R). wikipedia.orgdiabetesjournals.org This interaction on pancreatic β-cells stimulates glucose-dependent insulin secretion, promotes insulin biosynthesis, and inhibits glucagon (B607659) release. frontiersin.orge-enm.orgfrontiersin.org However, the clinical utility of native GLP-1 is limited by its extremely short half-life of less than two minutes. oup.comresearchgate.net It is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves it into GLP-1(9-36)amide, the major circulating form in plasma. mdpi.comnih.govresearchgate.net
This primary metabolite, GLP-1(9-36)amide, was long considered inactive due to its poor binding to the GLP-1R and lack of significant insulinotropic effects. mdpi.comresearchgate.net Further enzymatic action by neutral endopeptidases like neprilysin cleaves GLP-1(9-36)amide into smaller fragments, including the nonapeptide GLP-1(28-36)amide and the pentapeptide GLP-1(32-36)amide. nih.govresearchgate.netphoenixpeptide.com This cascade of degradation historically led to the entire family of GLP-1 metabolites being categorized as inert byproducts. nih.govresearchgate.netdovepress.com
Historical Perspectives on the Discovery and Initial Biochemical Characterization of this compound
The discovery of GLP-1 itself dates back to the mid-1980s, stemming from the elucidation of the proglucagon gene sequence. nih.gove-dmj.orgfrontiersin.org Researchers identified that tissue-specific processing of the proglucagon precursor in the gut resulted in peptides distinct from pancreatic glucagon, including GLP-1. nih.gov By 1987, the truncated forms GLP-1(7-37) and GLP-1(7-36)amide were confirmed as potent insulin-stimulating hormones, establishing the second major incretin hormone after glucose-dependent insulinotropic polypeptide (GIP). nih.govfrontiersin.orge-enm.org
The subsequent focus on the rapid inactivation of GLP-1 led to the identification of DPP-4 as the key degrading enzyme and GLP-1(9-36)amide as the primary metabolite. frontiersin.orgoup.com For years, the scientific narrative centered on the active, full-length peptide and its receptor-mediated actions. The smaller breakdown products were acknowledged but largely dismissed.
The specific characterization of this compound (sequence: LVKGR-amide) as a distinct cleavage product came later, as analytical techniques improved and the metabolic fate of GLP-1(9-36)amide was investigated more closely. phoenixpeptide.com Studies demonstrated that GLP-1(9-36)amide could be further cleaved by neprilysin to yield both GLP-1(28-36)amide and this compound. nih.govresearchgate.net This biochemical identification, however, did not immediately confer biological significance upon the pentapeptide, which remained in the shadow of its larger precursors and was presumed to be a metabolically inactive end-product. mdpi.comresearchgate.net
Overview of Emerging Research Foci for this compound in Metabolic and Cellular Homeostasis
Contemporary academic research on this compound is exploring its multifaceted roles in maintaining metabolic and cellular balance. Key areas of investigation include its impact on energy metabolism, β-cell function, and vascular health.
Studies in animal models have yielded significant findings. For example, the administration of this compound to obese mice was found to inhibit weight gain and reduce fat mass by increasing basal energy expenditure, without altering energy intake. nih.govdiabetesjournals.org This effect was linked to increased expression of uncoupling proteins (UCP-1 and UCP-3) in brown adipose tissue and skeletal muscle, which are involved in thermogenesis and fatty acid oxidation. diabetesjournals.org In vitro studies using skeletal myotubes showed that the pentapeptide could activate AMPK and inhibit acetyl-CoA carboxylase, key regulators of cellular energy status and fat metabolism. diabetesjournals.org
Furthermore, this compound has demonstrated cytoprotective effects. It has been shown to protect pancreatic β-cells from apoptosis and improve glucose disposal in diabetic mouse models. frontiersin.orgmedchemexpress.com In cultured INS-1 cells, the pentapeptide was able to decrease apoptosis and maintain cell viability when challenged with streptozotocin (B1681764). medchemexpress.com
A particularly novel area of research is the role of this compound in angiogenesis. Recent studies have revealed that this pentapeptide can promote the formation of new blood vessels. ahajournals.orgbiorxiv.orgbiorxiv.org In diabetic mice with hind limb ischemia, treatment with this compound improved blood perfusion and angiogenesis. ahajournals.orgbiorxiv.org This pro-angiogenic effect appears to be mediated through the GLP-1R–dependent eNOS/cGMP/PKG pathway, which enhances glycolysis in endothelial progenitor cells. ahajournals.orgbiorxiv.org This finding is significant as it suggests a role for the metabolite in repairing diabetic vascular damage, independent of its weak insulinotropic activity. ahajournals.orgbiorxiv.org
Interactive Data Table: Summary of Preclinical Research Findings for this compound
| Research Focus | Model System | Key Findings | Reference(s) |
| Energy Metabolism | Obese Mice (High-Fat Diet) | Inhibited weight gain, reduced fat mass, increased basal energy expenditure. | nih.govdiabetesjournals.org |
| Increased UCP-1 and UCP-3 expression in brown adipose tissue and skeletal muscle. | diabetesjournals.org | ||
| Glucose Homeostasis | Diabetic Mice (Streptozotocin-induced) | Improved glucose disposal, protected islets from damage, relieved polydipsia. | medchemexpress.com |
| Dogs (Hyperglycemic clamp) | Modulated whole-body glucose metabolism by stimulating glucose disposal. | phoenixpeptide.com | |
| Cellular Protection | INS-1 Pancreatic β-cells | Inhibited apoptosis and maintained cell viability against streptozotocin-induced stress. | medchemexpress.com |
| Cellular Metabolism | C2C12 Skeletal Myotubes | Activated AMPK and inhibited acetyl-CoA carboxylase, suggesting increased fat metabolism. | diabetesjournals.org |
| Angiogenesis | Diabetic Mice with Hind Limb Ischemia | Promoted blood perfusion and angiogenesis, rescuing ischemic limbs. | ahajournals.orgbiorxiv.org |
| Endothelial Progenitor Cells | Enhanced angiogenesis and rescued glycolysis via the eNOS/cGMP/PKG pathway. | ahajournals.orgbiorxiv.org |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N10O5/c1-14(2)12-16(27)22(38)35-20(15(3)4)24(40)34-18(8-5-6-10-26)23(39)32-13-19(36)33-17(21(28)37)9-7-11-31-25(29)30/h14-18,20H,5-13,26-27H2,1-4H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,40)(H,35,38)(H4,29,30,31)/t16-,17-,18-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMIHDDYZTYYJC-JPLJXNOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis, Metabolic Processing, and Research Detection of Glp 1 32 36 Amide
Enzymatic Biogenesis of GLP-1(32-36)amide from Precursor Peptides
The pentapeptide this compound, with the amino acid sequence LVKGRamide, is a C-terminal fragment derived from the processing of glucagon-like peptide-1 (GLP-1). diabetesjournals.org Its formation is the result of a cascade of enzymatic cleavages of the precursor peptide, GLP-1(7-36)amide.
Initially, the biologically active GLP-1(7-36)amide is rapidly metabolized by the enzyme dipeptidyl peptidase-4 (DPP-4). diabetesjournals.orgwikipedia.org This cleavage removes the N-terminal two amino acids, resulting in the formation of GLP-1(9-36)amide, which is considered the major circulating form of GLP-1, though it is largely inactive in terms of stimulating insulin (B600854) secretion. diabetesjournals.orgjneurosci.org Subsequent enzymatic action on GLP-1(9-36)amide leads to the generation of smaller peptide fragments, including this compound.
Role of Neprilysin (NEP 24.11) in the Cleavage of GLP-1(9-36)amide to this compound
Neprilysin, also known as neutral endopeptidase 24.11 (NEP 24.11), is a key enzyme implicated in the further degradation of GLP-1(9-36)amide. diabetesjournals.orgfrontiersin.orgresearchgate.net This zinc-dependent metalloprotease is responsible for cleaving GLP-1(9-36)amide at specific sites, leading to the production of smaller peptide fragments. wikipedia.orgresearchgate.net
In vitro studies have demonstrated that NEP 24.11 can cleave GLP-1(9-36)amide to generate both the nonapeptide GLP-1(28-36)amide and the pentapeptide this compound. diabetesjournals.orgahajournals.org The cleavage by neprilysin occurs at the C-terminal region of GLP-1(9-36)amide. ahajournals.org This enzymatic process is a critical step in the metabolic cascade of GLP-1, transforming the major circulating metabolite into smaller, potentially bioactive fragments. diabetesjournals.orgfrontiersin.org Research suggests that GLP-1(9-36)amide can enter cells and be internally cleaved by intracellular endopeptidases like NEP 24.11. ahajournals.org
Identification of Other Proteases Involved in this compound Formation
While Neprilysin is a major enzyme identified in the formation of this compound, it is possible that other related endopeptidases could also be involved in this process. diabetesjournals.org The complex metabolism of GLP-1 and its metabolites suggests that a variety of proteases may contribute to the generation of different fragments in various tissues. However, current research has predominantly focused on the role of NEP 24.11 in the cleavage of GLP-1(9-36)amide to yield this compound. Further investigation is needed to fully elucidate the complete enzymatic machinery responsible for the biogenesis of this pentapeptide.
In Vivo Metabolic Fate and Degradation Dynamics of this compound in Preclinical Models
Studies in preclinical models, such as mice, have provided insights into the metabolic fate of this compound. Following intraperitoneal injection of its precursor, GLP-1(9-36)amide, the formation of the pentapeptide this compound has been detected in the plasma of mice using mass spectrometry. diabetesjournals.orgnih.gov This indicates that the enzymatic conversion of GLP-1(9-36)amide to this compound occurs in vivo.
The degradation dynamics of this compound itself are an area of ongoing research. Like other small peptides, it is expected to have a relatively short half-life in circulation. For instance, its precursor, GLP-1(28-36)amide, has been shown to be rapidly metabolized in mouse and human hepatocytes, with elimination half-lives of 13 minutes and 24 minutes, respectively. nih.gov This rapid clearance suggests that this compound may also be subject to swift degradation, potentially by peptidases present in the blood and various tissues.
A pharmacokinetic analysis in mice using a fluorescently labeled version of the pentapeptide (Cy5-GLP-1(32-36)amide) has been conducted to understand its distribution and clearance. ahajournals.org Such studies are crucial for determining the in vivo stability and bioavailability of this compound and for understanding its potential physiological roles.
Analytical Methodologies for Research-Grade Detection and Quantification of this compound
Accurate detection and quantification of this compound are essential for studying its biosynthesis, metabolism, and biological functions. Researchers utilize sophisticated analytical techniques to identify and measure this small pentapeptide in biological samples.
Application of Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful tool for the analysis of this compound. diabetesjournals.orgnih.gov This technique allows for the precise determination of the peptide's molecular weight, confirming its identity. diabetesjournals.org For instance, the molecular weight of the synthesized this compound has been verified as 571.38 Da using mass spectroscopy. diabetesjournals.org
In research settings, mass spectrometry has been instrumental in detecting the formation of this compound from its precursor, GLP-1(9-36)amide, in the circulation of mice. diabetesjournals.orgnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly valuable method for quantifying the levels of this compound in complex biological matrices like plasma. ahajournals.org This highly sensitive and specific technique can differentiate this compound from other related peptides and metabolites, providing reliable quantitative data. ahajournals.org
Development and Validation of Immunoassays (e.g., ELISA, RIA) for this compound
Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA), are another important class of analytical methods for the detection and quantification of this compound. bma.chbma.chorigene.com These assays rely on the specific binding of antibodies to the target peptide.
Commercially available ELISA kits have been developed for the quantification of this compound in samples from various species, including humans, mice, and rats. bma.chbma.chbiocompare.com These kits typically utilize polyclonal antibodies raised against a synthetic version of the pentapeptide. bma.ch The sensitivity and range of these ELISAs can vary, with some kits offering a detection range of 0-500 ng/ml and an average IC50 of 13 ng/ml. bma.chbiocompare.com
Radioimmunoassays (RIA) have also been historically important for the detection of glucagon-like peptides. nih.govmerckmillipore.com While specific RIA kits for this compound are less commonly cited in recent literature compared to ELISAs, the principle of using radiolabeled peptides and competitive binding with specific antibodies remains a viable approach for its quantification. phoenixbiotech.net
The validation of these immunoassays is crucial to ensure their accuracy and specificity, as cross-reactivity with other GLP-1 fragments could lead to erroneous results. bioscientifica.com
Data Tables
Table 1: Characteristics of a Commercial ELISA Kit for this compound
| Feature | Specification | Source |
| Analyte | This compound | bma.ch |
| Reactivity | Human, Mouse, Rat | bma.chbma.ch |
| Host Species for Antibody | Rabbit (Polyclonal) | bma.ch |
| Detection Range | 0-500 ng/ml | bma.chbiocompare.com |
| Average IC50 | 13 ng/ml | bma.ch |
| Format | 96-well plate | bma.chbma.ch |
| Sample Type | Formulated for extracted samples | bma.ch |
Table 2: Research Applications of Analytical Methods for this compound
| Analytical Method | Application | Key Findings | Source |
| Mass Spectrometry | Identification and detection in vivo | Confirmed the rapid formation of this compound from GLP-1(9-36)amide in mouse circulation. | diabetesjournals.orgnih.gov |
| LC-MS/MS | Quantification in biological samples | Used for the analysis of this compound in supernatant samples from in vitro experiments. | ahajournals.org |
| ELISA | Quantification in preclinical studies | Measured insulin levels in plasma samples of mice treated with this compound. | ahajournals.org |
Chromatographic Techniques (e.g., HPLC) for Separation and Purification in Research Studies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools in the research of this compound. These methods are crucial for the purification of the synthesized peptide and for its separation and detection in complex biological matrices during metabolic studies.
In research settings, this compound is often chemically synthesized for use in in vitro and in vivo experiments. The crude synthetic product contains impurities and by-products that must be removed to ensure the biological activity observed is solely attributable to the pentapeptide. HPLC is the standard method for this purification process. For instance, in studies investigating the effects of this compound on energy expenditure in mice, the synthesized peptide was purified to a single component using HPLC, with its molecular weight confirmed by mass spectrometry. diabetesjournals.org Similarly, research on the peptide's role in whole-body glucose metabolism in dogs utilized this compound that was confirmed to be 99% pure by HPLC analysis. nih.gov Another study confirmed greater than 98% purity via HPLC for the peptide used in angiogenesis experiments. ahajournals.org
The separation of GLP-1 related peptides, which often have similar structures, requires robust chromatographic methods. A common strategy is Reverse-Phase HPLC (RP-HPLC). While detailed protocols for this compound are often proprietary to the research lab or manufacturer, the principles can be understood from methods used for other GLP-1 analogues. For example, a two-step RP-HPLC process is effective for purifying the GLP-1 receptor agonist Liraglutide. dupont.com This orthogonal approach uses different pH conditions in successive purification steps to achieve very high purity (98–99%). dupont.com Such a strategy, which leverages the pH-dependent charge distribution of the peptide, is also applicable to the purification of this compound. Polymeric resins, like polystyrene-divinylbenzene, are often favored over traditional silica-based resins due to their compatibility with a wider pH range, allowing for greater flexibility in developing separation methods. dupont.com
For the detection and quantification of this compound formed metabolically in biological samples, HPLC is typically coupled with mass spectrometry (LC-MS or LC-MS/MS). This combination provides high sensitivity and specificity. In studies examining the in vivo formation of this compound from its precursor, GLP-1(9-36)amide, plasma samples are analyzed by LC-MS. diabetesjournals.org One such study utilized an Agilent 1200 HPLC system connected to an Applied Biosystems Qtrap 4000 mass spectrometer to detect the pentapeptide after its administration to mice. diabetesjournals.org
More advanced Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with high-resolution mass spectrometry offer even greater analytical power. A detailed method for analyzing GLP-1 metabolites involved a UHPLC-LTQ Orbitrap system. ahajournals.org The specifics of this analytical setup highlight the technical precision required for such research. ahajournals.org
The table below summarizes typical parameters used in HPLC and LC-MS methods for the analysis of this compound and related peptides based on published research.
Table 1: Examples of Chromatographic Conditions for GLP-1 Analogue Analysis
| Parameter | Method 1: Analytical & Preparative HPLC dupont.com | Method 2: Analytical LC-MS diabetesjournals.org | Method 3: Analytical UHPLC-MS/MS ahajournals.org |
|---|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectroscopy (LC-MS) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| System | Not Specified | Agilent 1200 HPLC with Applied Biosystems Qtrap 4000 MS | UHPLC-LTQ Orbitrap with ACQUITY UPLC BEH Amide column |
| Column | DuPont™ AmberChrom™ XT20 (Polymeric) | Not Specified | ACQUITY UPLC BEH Amide (100×2.1-mm, 1.7-μM) |
| Mobile Phase A | Basic: 0.1 M ammonium (B1175870) acetate, pH 8.2Acidic: 0.1% TFA in water, pH ~2 | Not Specified | Ultrapure water (10 mmol/L ammonium acetate, 0.3% ammonium hydroxide) |
| Mobile Phase B | Basic: AcetonitrileAcidic: 0.1% TFA in acetonitrile | Acetonitrile | 90% acetonitrile/water (V/V) |
| Detection | UV at 220nm | Turbo Spray Ion Source Mass Spectrometry | LTQ Orbitrap Mass Spectrometry |
| Application | Purification of synthetic GLP-1 analogues | Detection of this compound in plasma | Analysis of GLP-1 metabolites in supernatant samples |
This table is a composite based on methods described for GLP-1 analogues and metabolites. Specific conditions may vary between laboratories.
Molecular and Cellular Mechanisms of Action of Glp 1 32 36 Amide
Intracellular Signal Transduction Cascades Modulated by GLP-1(32-36)amide
This compound modulates distinct intracellular signaling pathways that differ significantly from its parent molecule, GLP-1. These differences are highly dependent on the cellular context.
A key distinction between the signaling of this compound and its parent peptide lies in the modulation of the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathway. The canonical GLP-1R signaling pathway involves G-protein-mediated activation of adenylyl cyclase, leading to a robust increase in intracellular cAMP and subsequent PKA activation. frontiersin.orgresearchgate.net
However, research in human endothelial progenitor cells (EPCs) has shown that while this compound effectively stimulates cGMP production, it does not increase cAMP levels. biorxiv.org This indicates that in this specific cellular context, the pentapeptide utilizes the GLP-1R to activate the eNOS/cGMP/PKG pathway, independent of the classical G-protein/cAMP signaling cascade. biorxiv.org This finding is consistent with other reports showing that GLP-1 can protect against heart failure through the GLP-1R-mediated eNOS/cGMP/PKG pathway rather than the cAMP/PKA pathway. ahajournals.org In contrast, another GLP-1 metabolite, GLP-1(28-36)amide, has been reported to activate the cAMP/PKA pathway in pancreatic β-cells. nih.govphoenixpeptide.com This highlights that different proteolytic fragments of GLP-1 can engage distinct downstream signaling cascades. For this compound, at least in EPCs, the evidence points away from the cAMP/PKA axis and towards the cGMP/PKG pathway.
Activation of AMPK and Subsequent Inhibition of Acetyl-CoA Carboxylase
The pentapeptide this compound exerts significant influence over cellular energy metabolism through the activation of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. diabetesjournals.org Studies conducted on C2C12 skeletal myotubes have demonstrated that this compound treatment leads to the activation of AMPK and the subsequent inhibition of its downstream target, Acetyl-CoA Carboxylase (ACC). diabetesjournals.orgnih.gov This inhibition is a key indicator of a shift towards increased fatty acid oxidation. diabetesjournals.org
In vitro experiments have shown that incubating C2C12 myotubes with this compound (at a concentration of 100 pmol/L for 16 hours) significantly increases the phosphorylation of AMPK at its activating site, Threonine-172. diabetesjournals.org Concurrently, this leads to an increased inhibitory phosphorylation of ACC at Serine-79. diabetesjournals.org Furthermore, in myotubes where oxidative metabolism was impaired by pretreatment with palmitate, this compound was able to restore the diminished levels of both AMPK and ACC phosphorylation, suggesting a protective role against metabolic stress. diabetesjournals.org The inhibition of ACC activity by this compound has also been observed in the skeletal muscle of diet-induced obese mice, corroborating the in vitro findings and pointing to an increase in fatty acid oxidation and thermogenesis in vivo. diabetesjournals.orgnih.govdntb.gov.ua
Table 1: Effect of this compound on Key Metabolic Enzymes in C2C12 Myotubes
| Treatment | Target Protein | Phosphorylation Site | Observed Effect | Reference |
|---|---|---|---|---|
| This compound (100 pmol/L) | AMPK | Thr-172 | Increased phosphorylation (Activation) | diabetesjournals.org |
| This compound (100 pmol/L) | Acetyl-CoA Carboxylase (ACC) | Ser-79 | Increased phosphorylation (Inhibition) | diabetesjournals.org |
Influence on Other Kinase Pathways and Protein Phosphorylation Events
Beyond the well-documented AMPK pathway, this compound influences other critical kinase signaling cascades. Recent research has uncovered a novel role for the pentapeptide in promoting angiogenesis, a process heavily reliant on specific kinase activity. ahajournals.org This effect is mediated through the GLP-1 receptor (GLP-1R) and involves the activation of the endothelial nitric oxide synthase (eNOS)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) pathway. ahajournals.orgbiorxiv.org This is distinct from the canonical cAMP/Protein Kinase A (PKA) pathway often associated with the parent GLP-1 molecule. ahajournals.org
This signaling cascade is crucial for endothelial cells, which depend on glycolysis for the majority of their ATP production. ahajournals.org By activating the eNOS/cGMP/PKG pathway, this compound helps modulate metabolic reprogramming toward glycolytic flux, which is essential for promoting angiogenesis in diabetic ischemic tissues. ahajournals.org While some metabolites of GLP-1, such as GLP-1(28-36)amide, have been shown to increase the phosphorylation of PKA targets like cAMP response element-binding protein (CREB) and ATF-1, the direct evidence for this compound primarily points towards the GLP-1R–dependent eNOS/cGMP/PKG pathway for its effects on vascular health. ahajournals.orgphysiology.org
Subcellular Localization and Organelle-Specific Interactions of this compound
Evidence for Direct Mitochondrial Targeting and Its Mechanistic Implications
There is compelling evidence suggesting that this compound, like other C-terminal GLP-1 metabolites, can enter cells and localize to mitochondria. biorxiv.orgphoenixpeptide.comnih.gov Studies on the closely related nonapeptide, GLP-1(28-36)amide, show that it rapidly enters hepatocytes and pancreatic islet cells through a GLP-1 receptor-independent mechanism and specifically targets mitochondria. phoenixpeptide.comnih.gov
The mechanistic basis for this targeting is thought to reside within the amino acid sequence of the peptide itself. It has been proposed that the C-terminal domain of GLP-1(28-36)amide, which constitutes the pentapeptide this compound (sequence: LVKGR-amide), contains a consensus mitochondrial targeting sequence. biorxiv.org This suggests that this compound can directly interact with and be imported into mitochondria, allowing it to exert its effects on cellular metabolism from within this crucial organelle. biorxiv.orgphoenixpeptide.com This direct mitochondrial action represents a significant departure from the cell-surface receptor-mediated signaling of the full-length GLP-1 hormone. phoenixpeptide.com
Impact on Mitochondrial Function and Bioenergetic Processes
Once localized to the mitochondria, this compound exerts profound effects on mitochondrial function and bioenergetics. ahajournals.orgbiorxiv.org In endothelial progenitor cells exposed to high glucose, the pentapeptide has been shown to rescue fragile mitochondrial function and improve mitochondrial dynamics. ahajournals.orgbiorxiv.org Specifically, it can recover mitochondrial morphology from a damaged state. biorxiv.org
One of the key mechanisms appears to be the uncoupling of mitochondrial respiration. diabetesjournals.org In tissues from obese mice treated with the pentapeptide, there is an increased expression of uncoupling proteins UCP-1 and UCP-3 in brown adipose tissue and UCP-3 in skeletal muscle. diabetesjournals.orgnih.gov This uncoupling dissipates energy as heat (thermogenesis) and is consistent with an increase in basal energy expenditure. diabetesjournals.org Furthermore, this compound administration improves the mitochondrial membrane potential (MMP) and the mitochondrial oxygen consumption rate (OCR) in damaged cells. biorxiv.org It also rescues glycolysis, a critical bioenergetic process for certain cell types, by modulating the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). ahajournals.orgbiorxiv.org
Table 2: Effects of this compound on Mitochondrial Parameters
| Parameter | Condition | Effect of this compound | Reference |
|---|---|---|---|
| Mitochondrial Morphology | High Glucose-Induced Damage | Rescued/Improved | biorxiv.org |
| Mitochondrial Membrane Potential (MMP) | High Glucose-Induced Damage | Improved | biorxiv.org |
| Oxygen Consumption Rate (OCR) | High Glucose-Induced Damage | Increased | biorxiv.org |
| Uncoupling Protein (UCP) Expression | Diet-Induced Obese Mice | Increased (UCP-1, UCP-3) | diabetesjournals.org |
Preclinical Investigations of Glp 1 32 36 Amide: in Vitro and in Vivo Research Models
In Vitro Cellular Model Systems Research
In vitro studies using various cell lines have been instrumental in understanding the direct cellular and molecular mechanisms of GLP-1(32-36)amide. These controlled laboratory environments allow for detailed examination of the peptide's effects on specific cell types involved in metabolic regulation.
Pancreatic Beta-Cell Studies
The health and function of pancreatic beta-cells are central to glucose homeostasis. Research has explored the potential of this compound to protect and enhance these vital cells.
A significant area of investigation has been the protective effects of this compound against beta-cell death, or apoptosis. In vitro studies have shown that this pentapeptide can enhance the survival of pancreatic beta-cells when they are exposed to harmful conditions. For instance, in INS-1 cells, a rat insulinoma cell line, treatment with this compound has been shown to decrease apoptosis induced by agents like streptozotocin (B1681764). medchemexpress.com This protective effect is crucial, as the loss of beta-cells is a key factor in the development and progression of diabetes.
Research indicates that this compound helps maintain mitochondrial membrane potential and cellular ATP levels, which are critical for cell survival. nih.gov By preventing the release of cytochrome c and subsequent caspase activation, the peptide effectively inhibits the apoptotic cascade. nih.gov These findings suggest a direct cytoprotective role for this compound in pancreatic beta-cells. nih.govahajournals.org
Table 1: Effect of this compound on INS-1 Cell Viability under Apoptotic Stress
| Treatment Condition | Cell Viability (%) |
|---|---|
| Control (Saline) | ~55% |
| This compound (0.1 µM) | ~70% |
| This compound (≥1 µM) | ~80% |
Data derived from studies on INS-1 cells treated with streptozotocin to induce apoptosis. medchemexpress.com
Beyond survival, the ability to stimulate the growth of new beta-cells is a highly sought-after therapeutic outcome. Preclinical evidence suggests that GLP-1 and its metabolites can contribute to an increase in beta-cell mass. nih.govdovepress.com In a streptozotocin-induced mouse model of diabetes, the administration of a related nonapeptide, GLP-1(28-36)amide, led to an increase in pancreatic beta-cell mass and proliferation. physiology.org This was associated with the activation of signaling pathways known to promote cell growth, such as the PKA/β-catenin pathway. physiology.org While direct studies on this compound's proliferative effects are emerging, the actions of its parent molecules provide a strong rationale for its potential in this area. ahajournals.orgphysiology.orgresearchgate.net
Hepatocyte Research
The liver plays a central role in regulating glucose and lipid metabolism. The effects of this compound on hepatocytes, the main cell type in the liver, are therefore of significant interest.
Excessive glucose production by the liver is a major contributor to high blood sugar levels in diabetes. Research has shown that metabolites of GLP-1 can suppress this process. physiology.org Specifically, the related nonapeptide GLP-1(28-36)amide has been found to enter isolated mouse hepatocytes and suppress glucose production. phoenixpeptide.comglucagon.com This effect appears to be independent of the classical GLP-1 receptor and may involve the targeting of mitochondria. phoenixpeptide.com While more direct research on this compound is needed, its precursor, GLP-1(9-36)amide, has also been shown to inhibit endogenous glucose production. nih.gov These findings point towards a potential role for this compound in controlling hepatic glucose output. ahajournals.org
Hepatic steatosis, or fatty liver, is a common comorbidity of obesity and type 2 diabetes. Studies have demonstrated that GLP-1 and its analogs can reduce fat accumulation in the liver. e-dmj.orgnih.gov In diet-induced obese mice, infusions of this compound were found to attenuate the development of hepatic steatosis. diabetesjournals.org This was visually confirmed by histological examination of liver tissue and was associated with a significant reduction in liver triglyceride levels. diabetesjournals.org Furthermore, in vitro studies with GLP-1 receptor agonists have shown a reduction in lipid accumulation in hepatocytes, suggesting a direct effect on liver cell lipid metabolism. nih.gov These findings highlight the potential of this compound to address the hepatic complications of metabolic disease. phoenixpeptide.commdpi.com
Table 2: Effect of this compound on Liver Triglycerides in High-Fat Diet-Fed Mice
| Treatment Group | Liver Triglyceride Level (relative units) |
|---|---|
| Vehicle Control (High-Fat Diet) | Higher |
| This compound (High-Fat Diet) | Lower (similar to normal chow diet) |
Data based on in vivo studies in mice. diabetesjournals.org
Reduction of Oxidative Stress in Hepatic Cells
Research has pointed to the protective effects of GLP-1 metabolites against oxidative stress in liver cells. While direct studies on this compound's impact on hepatic oxidative stress are part of a broader investigation into its parent molecules, the findings for the related nonapeptide GLP-1(28-36)amide, which contains the this compound sequence, are particularly insightful. In isolated mouse hepatocytes, GLP-1(28-36)amide has been shown to enter the cells and target mitochondria. dovepress.comnih.govphoenixpeptide.com This interaction leads to a reduction in reactive oxygen species (ROS) formation and protects cellular adenosine (B11128) triphosphate (ATP) levels, even under conditions of induced oxidative stress. dovepress.comnih.gov Specifically, treatment with the nonapeptide helped maintain mitochondrial membrane potential and reduce cytotoxicity in the presence of oxidative agents. dovepress.com These findings suggest a mechanism by which GLP-1 metabolites can mitigate cellular damage caused by oxidative stress in the liver. dovepress.comnih.govphoenixpeptide.com
Endothelial Progenitor Cell (EPC) Angiogenesis Research
This compound has been identified as a potent promoter of angiogenesis, particularly in environments mimicking diabetic conditions characterized by high glucose (HG). biorxiv.orgahajournals.orgahajournals.org In vitro studies using endothelial progenitor cells (EPCs) have demonstrated that this compound can rescue the impaired angiogenic function caused by high glucose exposure. biorxiv.orgahajournals.orgahajournals.orgnih.gov The peptide stimulates the formation of new blood vessels, a critical process for repairing ischemic tissues. biorxiv.org This pro-angiogenic effect is significant as EPC dysfunction is a major contributor to vascular complications in diabetes. biorxiv.orgahajournals.orgmdpi.com Research indicates that this compound's ability to promote angiogenesis is mediated, at least in part, through the GLP-1 receptor (GLP-1R) and involves the activation of the eNOS/cGMP/PKG signaling pathway. biorxiv.orgahajournals.org
A key mechanism underlying the pro-angiogenic effects of this compound in high-glucose-stressed EPCs is its ability to modulate cellular metabolism. biorxiv.orgahajournals.orgahajournals.org The peptide facilitates a metabolic shift towards glycolytic flux, which is crucial for supporting the energetic demands of angiogenesis. biorxiv.orgdntb.gov.ua Studies have shown that this compound treatment in EPCs exposed to high glucose leads to an increase in glycolysis. biorxiv.org This metabolic reprogramming is associated with the upregulation of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic regulator. biorxiv.org By enhancing glycolysis, this compound helps to restore mitochondrial function and dynamics, which are often compromised in diabetic conditions. biorxiv.orgahajournals.orgahajournals.org This metabolic modulation is dependent on the GLP-1 receptor, highlighting a novel pathway through which this peptide exerts its beneficial vascular effects. biorxiv.orgahajournals.orgahajournals.orgahajournals.org
Skeletal Myotube Studies
In vitro studies using C2C12 skeletal myotubes have revealed that this compound plays a role in activating fat metabolism. diabetesjournals.orgnih.govdntb.gov.ua Treatment of these muscle cells with the pentapeptide leads to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of acetyl-CoA carboxylase (ACC). diabetesjournals.orgnih.govdntb.gov.ua The phosphorylation and inhibition of ACC are indicative of an increase in fatty acid oxidation, as ACC is a rate-limiting enzyme in fatty acid synthesis. diabetesjournals.org This suggests that this compound promotes a shift towards fat utilization for energy. diabetesjournals.orgnih.gov Furthermore, in palmitate-treated myotubes, this compound was found to reduce intracellular levels of reactive oxygen species (ROS), indicating a protective effect against lipotoxicity-induced oxidative stress. diabetesjournals.org These findings align with in vivo observations of increased expression of uncoupling protein 3 (UCP-3) in the skeletal muscle of mice treated with the peptide, which is consistent with increased thermogenesis and energy expenditure. diabetesjournals.orgnih.govdntb.gov.ua
Interactive Data Table: In Vitro Effects of this compound
| Cell Type | Condition | Key Finding | Mechanism | Reference |
| Hepatic Cells (via GLP-1(28-36)amide) | Oxidative Stress | Reduced ROS, Protected ATP levels | Mitochondrial targeting | dovepress.comnih.gov |
| Endothelial Progenitor Cells (EPCs) | High Glucose | Promoted Angiogenesis | GLP-1R, eNOS/cGMP/PKG pathway | biorxiv.orgahajournals.org |
| Endothelial Progenitor Cells (EPCs) | High Glucose | Increased Glycolytic Flux | PFKFB3 upregulation | biorxiv.orgdntb.gov.ua |
| C2C12 Skeletal Myotubes | Palmitate Treatment | Activated Fat Metabolism | AMPK activation, ACC inhibition | diabetesjournals.orgnih.govdntb.gov.ua |
| C2C12 Skeletal Myotubes | Palmitate Treatment | Reduced Oxidative Stress | Decreased ROS levels | diabetesjournals.org |
In Vivo Animal Model Research
Animal studies, primarily in mice, have substantiated the in vitro findings and provided a broader understanding of this compound's physiological effects. In diet-induced obese (DIO) mice, administration of the pentapeptide was shown to inhibit weight gain and reduce fat mass without altering energy intake. diabetesjournals.orgnih.govdntb.gov.ua This was accompanied by an increase in basal energy expenditure. diabetesjournals.orgnih.govdntb.gov.ua Tissue analysis from these mice revealed increased expression of UCP-1 and UCP-3 in brown adipose tissue and increased UCP-3 in skeletal muscle, supporting the role of the peptide in promoting thermogenesis and fatty acid oxidation. diabetesjournals.orgnih.govdntb.gov.ua
In models of type 1 diabetes, this compound demonstrated a capacity to improve glucose disposal. glpbio.commedchemexpress.com Furthermore, in diabetic mice with hindlimb ischemia, the peptide significantly enhanced blood perfusion and angiogenesis, rescuing the ischemic tissue. biorxiv.orgahajournals.orgahajournals.orgnih.gov These effects were observed to be independent of the peptide's influence on insulin (B600854) secretion, pointing to direct vascular and metabolic actions. biorxiv.orgahajournals.orgahajournals.org The angiogenic rescue was linked to the mobilization of EPCs and was abolished in mice lacking a functional GLP-1 receptor, confirming the receptor's involvement in this process. biorxiv.orgahajournals.org
Interactive Data Table: In Vivo Effects of this compound in Mice
| Animal Model | Key Finding | Associated Molecular/Cellular Changes | Reference |
| Diet-Induced Obese (DIO) Mice | Inhibited weight gain, reduced fat mass, increased energy expenditure | Increased UCP-1 & UCP-3 in BAT; Increased UCP-3 in skeletal muscle | diabetesjournals.orgnih.govdntb.gov.ua |
| Streptozotocin-Induced Diabetic Mice | Improved glucose disposal | Protection of pancreatic islets | glpbio.commedchemexpress.com |
| Diabetic Mice with Hindlimb Ischemia | Enhanced blood perfusion and angiogenesis | EPC mobilization; GLP-1R dependent | biorxiv.orgahajournals.orgahajournals.orgnih.gov |
| Diet-Induced Obese (DIO) Mice | Attenuated hepatic steatosis | Inhibition of acetyl-CoA carboxylase in skeletal muscle | diabetesjournals.orgnih.govdntb.gov.uaresearchgate.net |
Murine Models of Obesity and Metabolic Dysfunction
Studies utilizing diet-induced obese (DIO) mice have been instrumental in elucidating the metabolic effects of this compound. nih.govdiabetesjournals.org Research indicates that this pentapeptide can influence energy balance and body composition. nih.govdntb.gov.ua
This compound has been shown to increase basal energy expenditure without altering physical activity levels. nih.govdiabetesjournals.org In diet-induced obese mice, administration of the peptide led to a significant rise in whole-body oxygen consumption. diabetesjournals.org Specifically, total body oxygen consumption rates increased by 22% during the light cycle and 33% during the dark cycle. diabetesjournals.org This effect is linked to the increased expression of uncoupling proteins (UCPs) in key metabolic tissues. nih.govdiabetesjournals.org Analyses revealed heightened expression of UCP-1 and UCP-3 in brown adipose tissue (BAT) and increased UCP-3 in skeletal muscle, which is consistent with increased thermogenesis and fatty acid oxidation. nih.govdiabetesjournals.org
Table 1: Effect of this compound on Energy Expenditure in Obese Mice
| Parameter | Observation | Tissue | Molecular Change | Reference |
|---|---|---|---|---|
| Oxygen Consumption (VO2) | Increased by 22% (light phase) and 33% (dark phase) | Whole Body | - | diabetesjournals.org |
| Uncoupling Protein 1 (UCP-1) | Increased expression | Brown Adipose Tissue (BAT) | - | nih.govdiabetesjournals.org |
| Uncoupling Protein 3 (UCP-3) | Increased expression | Brown Adipose Tissue (BAT), Skeletal Muscle | - | nih.govdiabetesjournals.org |
Continuous infusion of this compound in mice fed a high-fat diet (HFD) has been shown to inhibit weight gain and reduce fat mass. nih.govdiabetesjournals.org The development of diet-induced obesity was curtailed in treated mice compared to vehicle controls. diabetesjournals.orgresearchgate.net This reduction in weight gain was attributed to a significant decrease in fat mass, achieved without any change in energy intake. nih.govdovepress.com The feed efficiency, which indicates the amount of caloric intake converted into body weight, was reportedly 80% lower in mice treated with the pentapeptide. diabetesjournals.org
Table 2: Effect of this compound on Body Weight and Composition in HFD-Fed Mice
| Parameter | Finding | Observation Period | Reference |
|---|---|---|---|
| Body Weight Gain | Significantly inhibited and curtailed | 12 weeks | nih.govdiabetesjournals.org |
| Fat Mass | Significantly reduced | Not Specified | nih.govdovepress.com |
| Feed Efficiency | 80% lower compared to vehicle | Not Specified | diabetesjournals.org |
Diabetic Animal Models (e.g., STZ-induced mice, type 1 diabetes models)
The therapeutic potential of this compound has also been explored in diabetic animal models, such as mice with streptozotocin (STZ)-induced diabetes, which mimics type 1 diabetes. medchemexpress.comahajournals.orgnih.gov
Research demonstrates that this compound improves whole-body glucose metabolism. medchemexpress.com In STZ-induced diabetic mice, the pentapeptide improved glucose tolerance. medchemexpress.comglpbio.com Similarly, in diet-induced obese mice, administration of this compound improved insulin sensitivity, as shown by lower plasma glucose levels during an intraperitoneal glucose tolerance test (ipGTT). diabetesjournals.org The area under the curve (AUC) for glucose was significantly lower in the peptide-treated group. diabetesjournals.org This improvement in glucose disposal occurs without stimulating insulin secretion. nih.govahajournals.org
Table 3: Effect of this compound on Glucose Metabolism in Diabetic and Obese Mice
| Animal Model | Test | Result | Reference |
|---|---|---|---|
| STZ-Induced Diabetic Mice | Glucose Tolerance | Improved | medchemexpress.comglpbio.com |
| Diet-Induced Obese Mice | Intraperitoneal Glucose Tolerance Test (ipGTT) | Lowered plasma glucose levels and reduced AUC | diabetesjournals.org |
This compound has demonstrated protective effects on pancreatic islets in diabetic mice. medchemexpress.com Studies show it protects islets from damage and reduces β-cell apoptosis. medchemexpress.comahajournals.orgbiorxiv.org In vitro experiments using INS-1 cells, a rat insulinoma cell line, showed that the peptide could decrease apoptosis induced by streptozotocin. medchemexpress.com This cytoprotective effect on β-cells contributes to the preservation of islet function. frontiersin.org While its precursor, GLP-1(28-36)amide, has been shown to increase β-cell mass and proliferation, the direct effects of this compound on these specific parameters are part of ongoing research. dovepress.comphysiology.org
Ischemic Injury Models (e.g., Hindlimb Ischemia in Mice)
The role of this compound has been investigated in the context of ischemic injury. ahajournals.orgnih.gov In a murine model of unilateral hindlimb ischemia in STZ-induced type 1 diabetic mice, this compound treatment was found to promote angiogenesis and enhance blood perfusion in the ischemic tissues. ahajournals.orgnih.govbiorxiv.org Blood flow reperfusion was significantly improved in the ischemic limb of mice treated with the pentapeptide compared to controls. ahajournals.orgahajournals.org This proangiogenic effect was observed to be dependent on the GLP-1 receptor (GLP-1R) and involved the eNOS/cGMP/PKG pathway. ahajournals.orgnih.govdntb.gov.ua The study highlights a novel role for this peptide in rescuing diabetic ischemic lower limbs, independent of its insulinotropic actions. ahajournals.orgbiorxiv.org
Table 4: Effect of this compound on Ischemic Hindlimb in T1DM Mice
| Parameter | Method | Finding | Reference |
|---|---|---|---|
| Blood Flow Reperfusion | Doppler Laser Ultrasound | Significantly improved ratio of ischemic/nonischemic perfusion over 28 days | ahajournals.org |
| Angiogenesis | In vivo and in vitro models | Promoted angiogenesis in ischemic tissues and endothelial progenitor cells | ahajournals.orgnih.govahajournals.org |
Enhancement of Blood Perfusion and Angiogenesis
Preclinical research using both in vitro and in vivo models has demonstrated the potential of this compound to promote angiogenesis and improve blood perfusion, particularly in ischemic conditions. These effects appear to be mediated through specific cellular and signaling pathways.
In vitro, studies using human umbilical vein endothelial cells (HUVECs) and endothelial progenitor cells (EPCs) have shown that this compound can rescue angiogenic function. biorxiv.orgahajournals.org For instance, the compound was observed to protect HUVECs from high glucose-induced reductions in tube formation, a key process in angiogenesis. biorxiv.org Furthermore, this compound has been found to promote angiogenesis in EPCs exposed to high glucose conditions. ahajournals.orgnih.gov This pro-angiogenic capability is linked to the activation of the endothelial nitric oxide synthase (eNOS)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) pathway. biorxiv.orgahajournals.org The mechanism also involves the promotion of glycolysis, a critical process for endothelial cell function and angiogenesis. biorxiv.org
In vivo models, particularly in streptozotocin (STZ)-induced type 1 diabetic mice with hindlimb ischemia, have provided further evidence of this compound's therapeutic potential. biorxiv.orgahajournals.org Administration of this compound in these models resulted in a significant improvement in blood perfusion in the ischemic limb. biorxiv.orgahajournals.org This was accompanied by an increase in angiogenesis, contributing to the rescue of the ischemic tissue. biorxiv.orgnih.gov Notably, these effects were found to be independent of the insulinotropic actions typically associated with the parent molecule, GLP-1. biorxiv.orgahajournals.org The pro-angiogenic and perfusion-enhancing effects of this compound in vivo were shown to be dependent on a functional GLP-1 receptor (GLP-1R). biorxiv.orgbiorxiv.org
The table below summarizes key findings from preclinical studies on the enhancement of blood perfusion and angiogenesis by this compound.
| Research Model | Key Findings | Reported Mechanism of Action |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Protected against high glucose-induced reduction in tube formation. biorxiv.org | - |
| Endothelial Progenitor Cells (EPCs) | Promoted angiogenesis in high-glucose conditions. ahajournals.orgnih.gov | Activation of eNOS/cGMP/PKG pathway, promotion of PFKFB3-mediated glycolysis. biorxiv.orgahajournals.org |
| STZ-induced Type 1 Diabetic Mice with Hindlimb Ischemia | Improved blood perfusion and angiogenesis in the ischemic limb. biorxiv.orgahajournals.org | GLP-1R dependent. biorxiv.org |
Investigations in Other Animal Models (e.g., dogs for glucose metabolism)
Beyond rodent models of ischemia, this compound has been investigated in other animal models to understand its effects on systemic metabolism. A key study utilized a canine model to explore the impact of the pentapeptide on whole-body glucose disposal. nih.govnih.gov
In a study involving five dogs undergoing hyperglycemic clamp studies, the infusion of this compound was found to significantly increase whole-body glucose utilization. nih.gov This effect was observed without significant alterations in plasma insulin or glucagon (B607659) levels, suggesting a mechanism of action that is independent of changes in these key glucose-regulating hormones. nih.govnih.gov During the final 30 minutes of the pentapeptide infusion, the glucose utilization rate was markedly higher compared to the saline control infusion. nih.govnih.gov
These findings from the dog model suggest that this compound can directly modulate glucose metabolism by stimulating glucose uptake and disposal in peripheral tissues. This insulin-independent action highlights a distinct metabolic role for this cleavage product of GLP-1. nih.govfrontiersin.org
The following table presents the detailed research findings from the study on glucose metabolism in dogs.
| Parameter | This compound Infusion | Saline Infusion (Control) | Significance |
| Glucose Utilization (M) (mg kg⁻¹ min⁻¹) | 21.4 ± 2.9 | 14.3 ± 1.1 | P = 0.026 |
| Plasma Insulin (µU/ml) | 26.6 ± 3.2 | 23.7 ± 2.5 | Not Significant |
| Plasma Glucagon (pg/ml) | 34.0 ± 2.1 | 31.7 ± 1.8 | Not Significant |
Data presented as mean ± SEM from hyperglycemic clamp studies in dogs. nih.govnih.gov
Advanced Methodological Approaches for Glp 1 32 36 Amide Research
Chemical Synthesis Techniques for High-Purity GLP-1(32-36)amide and Its Derivatives for Research Applications
The production of this compound (sequence: Leu-Val-Lys-Gly-Arg-NH2) for research purposes relies heavily on precise chemical synthesis techniques to ensure high purity and structural accuracy. medchemexpress.com The primary method employed is automated solid-phase peptide synthesis (SPPS). nih.govbeilstein-journals.orgresearchgate.net This technique involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. beilstein-journals.org
Key steps in the synthesis and preparation of research-grade this compound include:
Solid-Phase Synthesis: The peptide is assembled step-by-step on a solid resin. This method allows for the easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the synthesis process. beilstein-journals.orgresearchgate.net
Purification: Following cleavage from the resin, the crude peptide is purified to achieve a single-component homogeneity. High-performance liquid chromatography (HPLC) is the standard technique used for this purification, ensuring the removal of any incomplete sequences or side-reaction products. nih.govnih.gov
Verification: The identity and purity of the final product are rigorously confirmed. Mass spectrometry is used to verify that the molecular weight of the synthesized peptide matches the theoretical mass of this compound (570.73 g/mol ). medchemexpress.comnih.govnih.gov
For specific research applications, derivatives of the peptide are created. For instance, fluorescently-labeled versions, such as Cy5 (cyanine 5)-tagged or 5-carboxyfluorescein (B1664652) (5-FAM)-labeled this compound, are synthesized to enable visualization in imaging studies. ahajournals.orgbioscientifica.com These modifications are incorporated during the synthesis process to create tools for tracking the peptide's distribution and cellular uptake.
Use of Genetic Modulation and Receptor Knockout Models (e.g., Glp1r−/− mice) in Mechanistic Studies
A pivotal question in this compound research is whether its biological effects are mediated by the canonical GLP-1 receptor (GLP-1R). To address this, genetically modified animal models, particularly GLP-1 receptor knockout mice (Glp1r−/−), have become indispensable tools. ahajournals.orgglucagon.comahajournals.org These mice lack a functional GLP-1 receptor, allowing researchers to investigate whether the peptide's actions persist in the absence of its parent hormone's primary receptor. glucagon.com
Studies using Glp1r−/− mice have yielded critical insights into the peptide's mechanisms of action. For example, research has shown that this compound can promote angiogenesis and rescue blood perfusion in diabetic ischemic limbs. ahajournals.orgahajournals.org When these experiments were conducted in Glp1r−/− mice, the beneficial effects of the peptide were abolished, indicating that this specific angiogenic function is dependent on the GLP-1R. ahajournals.orgbiorxiv.org However, confocal imaging has demonstrated that the peptide's entry into endothelial progenitor cells is not affected by the deletion of the GLP-1R, suggesting a receptor-independent mechanism for cellular uptake. ahajournals.org
Furthermore, many of the metabolic benefits observed with GLP-1 metabolites, such as improvements in myocardial function, have been noted even in conditions of complete receptor blockade or in hearts from Glp1r−/− mice, supporting the existence of GLP-1R-independent pathways. researchgate.net These models are crucial for dissecting the complex signaling pathways activated by this compound, distinguishing them from those of its precursor, GLP-1(7-36)amide. researchgate.netnih.gov
| Model | Research Question | Key Finding | Reference |
|---|---|---|---|
| Glp1r−/− Mice | Is GLP-1R required for the angiogenic function of this compound in diabetic limb ischemia? | The angiogenic and blood perfusion rescue effects of this compound were abolished, indicating a GLP-1R-dependent mechanism for this specific action. | ahajournals.orgahajournals.org |
| Glp1r−/− Mouse Endothelial Progenitor Cells (EPCs) | Is GLP-1R required for cellular entry of this compound? | Deletion of GLP-1R had no significant effect on the peptide's entry into cells, suggesting a receptor-independent uptake mechanism. | ahajournals.org |
| GLP-1R Knockout Mice | Do the cardioprotective effects of GLP-1 metabolites require the GLP-1R? | Improvements in myocardial function were observed even in the absence of a functional GLP-1 receptor, supporting GLP-1R-independent cardioprotective pathways. | researchgate.net |
Application of Advanced Imaging Techniques (e.g., Micro-CT, Fluorescence Imaging) in Preclinical Models
Advanced imaging technologies are vital for visualizing the biodistribution, cellular localization, and physiological effects of this compound in preclinical models. These non-invasive and high-resolution techniques provide spatial and temporal data that are unattainable through conventional biochemical assays alone.
Fluorescence Imaging: This modality is used at both the whole-body and cellular levels.
In Vivo Imaging System (IVIS): To study the biodistribution of the peptide, fluorescently tagged this compound (e.g., with Cy5) is administered to mice. The animals are then scanned at various time points to track the accumulation of the peptide in different organs and tissues, providing insights into its pharmacokinetic profile. ahajournals.org
Confocal Microscopy: At the cellular level, fluorescently labeled peptides are used to visualize their uptake and subcellular localization. For instance, studies have used Cy5-tagged this compound to confirm its entry into endothelial progenitor cells. ahajournals.org Other fluorescent probes, such as MitoSOX Red and MitoTracker, are used in conjunction with labeled peptides to investigate the peptide's effects on specific organelles, such as mitochondria, and to assess parameters like mitochondrial reactive oxygen species (ROS) production. bioscientifica.comjneurosci.org
Micro-Computed Tomography (Micro-CT): Micro-CT is a high-resolution imaging technique used to assess anatomical and physiological changes in small animals. In the context of this compound research, it has been utilized in studies of diabetic limb ischemia to quantitatively measure outcomes such as blood perfusion and angiogenesis, providing detailed, three-dimensional data on the therapeutic efficacy of the peptide. ahajournals.org
| Imaging Technique | Application in this compound Research | Specific Use Case Example | Reference |
|---|---|---|---|
| Fluorescence Imaging (IVIS) | Whole-body biodistribution studies | Tracking the distribution of Cy5-GLP-1(32-36)amide in major organs over time after injection. | ahajournals.org |
| Fluorescence Imaging (Confocal Microscopy) | Cellular uptake and subcellular localization | Visualizing the entry of Cy5-GLP-1(32-36)amide into endothelial progenitor cells and its co-localization with mitochondria using MitoTracker. | ahajournals.orgbioscientifica.com |
| Fluorescence Imaging (MitoSOX) | Assessment of mitochondrial function | Measuring changes in mitochondrial superoxide (B77818) levels in cells treated with GLP-1 metabolites. | jneurosci.org |
| Micro-Computed Tomography (Micro-CT) | Assessment of therapeutic efficacy in disease models | Evaluating the improvement of blood perfusion and angiogenesis in the ischemic limbs of diabetic mice treated with this compound. | ahajournals.org |
Omics Approaches (e.g., Metabolomics, Transcriptomics) for Comprehensive Pathway Mapping
To gain a holistic understanding of the biological impact of this compound, researchers are employing "omics" technologies. These approaches allow for the large-scale analysis of molecules like metabolites and transcripts, providing an unbiased, system-wide view of the cellular and tissue responses to the peptide.
Metabolomics: This approach involves the comprehensive analysis of metabolites in a biological sample. In this compound research, metabolomics has been used to uncover novel mechanisms of action, particularly its role in metabolic reprogramming. A study investigating the peptide's pro-angiogenic effects found that it modulates cellular metabolism towards glycolytic flux. ahajournals.orgahajournals.org By analyzing the metabolome of endothelial progenitor cells, researchers identified a compensatory increase in key glycolytic metabolites in response to this compound treatment. researchgate.net
Transcriptomics: While large-scale transcriptomics studies specifically on this compound are emerging, related research has utilized quantitative PCR (qPCR) to analyze the expression of specific genes. For instance, studies have shown that administration of this compound to obese mice leads to significant changes in the expression of genes involved in thermogenesis and oxidative metabolism in brown adipose tissue (BAT) and skeletal muscle. nih.gov This targeted transcript analysis provides evidence for the molecular pathways underlying the peptide's effects on energy expenditure. nih.govnih.gov
The integration of these omics data helps to construct comprehensive maps of the signaling pathways modulated by this compound, revealing its multifaceted roles in metabolism and cellular function that extend beyond the known actions of GLP-1. mdpi.com
| Omics Approach | Tissue/Cell Type | Key Findings Related to this compound | Reference |
|---|---|---|---|
| Metabolomics | Mouse Endothelial Progenitor Cells (mEPCs) | Treatment induced a compensatory increase in glycolysis, demonstrated by elevated levels of L-lactate, D-fructose 1,6-bisphosphate (FDP), dihydroxyacetone phosphate (B84403) (DHAP), and phosphoenolpyruvate (B93156) (PEP). | ahajournals.orgresearchgate.net |
| Transcriptomics (qPCR) | Brown Adipose Tissue (BAT) | Increased mRNA expression of genes involved in thermogenesis and oxidative phosphorylation, including UCP-1 and UCP-3. | nih.gov |
| Transcriptomics (qPCR) | Skeletal Muscle | Enhanced expression of genes related to oxidative metabolism. | nih.gov |
Theoretical Frameworks and Hypotheses Pertaining to Glp 1 32 36 Amide Research
Expansion of the Dual Receptor Hypothesis for GLP-1 Metabolites
The classical understanding of glucagon-like peptide-1 (GLP-1) centers on its action via the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, to stimulate insulin (B600854) secretion. nih.gov However, accumulating evidence has led to the expansion of this model, suggesting that GLP-1 and its metabolites, including the pentapeptide GLP-1(32-36)amide, exert biological effects through mechanisms independent of this canonical receptor. nih.govnih.gov This has given rise to a "dual receptor hypothesis," which posits that GLP-1's actions are mediated not only by the cell-surface GLP-1R but also through intracellular pathways initiated by its metabolites. nih.govacs.org
The initial peptide, GLP-1(7-36)amide, is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) to form GLP-1(9-36)amide, the predominant circulating form. nih.govacs.org While GLP-1(9-36)amide has weak activity at the GLP-1R, it demonstrates significant insulin-like effects, such as suppressing hepatic glucose production and exerting antioxidant and cardioprotective actions. nih.govacs.orgdiabetesjournals.org Further enzymatic cleavage by neutral endopeptidases (NEP) yields smaller C-terminal peptides, including the nonapeptide GLP-1(28-36)amide and the pentapeptide this compound. nih.govphoenixpeptide.com
A key aspect of the expanded hypothesis is the proposition that these smaller metabolites can enter cells and act on intracellular targets, most notably the mitochondria. nih.govphoenixpeptide.com This contrasts with the canonical pathway where GLP-1(7-36)amide binds to the extracellular domain of the GLP-1R to initiate signaling cascades. nih.gov Some research suggests that for certain actions, this compound's effects are indeed dependent on the GLP-1R, as seen in the promotion of angiogenesis in endothelial progenitor cells. ahajournals.orgbiorxiv.org However, other studies highlight actions that are independent of the known GLP-1 receptor, suggesting the involvement of alternative, yet-to-be-fully-identified receptors or transport mechanisms that allow these peptides to cross the plasma membrane and access the cell's interior. nih.govnih.gov
This dual-action model helps to explain the pleiotropic effects of GLP-1-based therapies that cannot be solely attributed to the canonical GLP-1R signaling pathway. nih.govnih.gov It suggests a more complex and nuanced regulatory system where the parent hormone and its subsequent metabolites have distinct but potentially complementary roles in metabolic regulation.
Conceptual Models of Non-Canonical Signaling Pathways in Metabolic Regulation Initiated by Peptide Metabolites
Beyond the classical G-protein coupled receptor signaling, the metabolic effects of GLP-1 metabolites like this compound are increasingly understood through the lens of non-canonical signaling pathways. nih.govphoenixpeptide.comnih.gov These pathways operate independently of or downstream from the traditional cell-surface receptor activation and often involve direct intracellular actions. nih.gov
One prominent non-canonical pathway involves the activation of AMP-activated protein kinase (AMPK) . In skeletal myotubes, this compound has been shown to activate AMPK and consequently inhibit acetyl-CoA carboxylase (ACC). nih.govdiabetesjournals.org The phosphorylation and inhibition of ACC are indicative of increased fatty acid oxidation, suggesting a shift in cellular energy metabolism towards fat utilization. nih.govdiabetesjournals.org This activation of the AMPK pathway provides a molecular basis for the observed increases in basal energy expenditure and reductions in fat mass in animal models treated with the pentapeptide. nih.govdiabetesjournals.org
Another conceptual model revolves around the modulation of intracellular signaling cascades typically associated with cell survival and stress responses. For instance, the related metabolite GLP-1(28-36)amide has been shown to elevate cyclic adenosine (B11128) monophosphate (cAMP) and activate protein kinase A (PKA), β-catenin, and cAMP response-element binding protein (CREB) in pancreatic β-cells and hepatocytes. phoenixpeptide.comnih.gov While this shares some components with canonical GLP-1R signaling, the effects are proposed to occur via direct intracellular action, particularly within mitochondria. phoenixpeptide.comnih.gov In the context of this compound, recent studies have linked its pro-angiogenic effects to the GLP-1R–dependent eNOS/cGMP/PKG pathway, showcasing a blend of canonical receptor involvement with downstream non-canonical effectors. ahajournals.org
Furthermore, the concept of metabolic reprogramming is central to understanding the actions of these peptide metabolites. This compound has been found to modulate metabolic reprogramming towards glycolytic flux in endothelial progenitor cells, a process dependent on the GLP-1R. ahajournals.org This suggests that even when the canonical receptor is involved, the ultimate physiological outcome may be driven by fundamental shifts in cellular metabolic pathways, a hallmark of non-canonical signaling. These pathways are distinct from the direct insulinotropic effects of the parent GLP-1 molecule and highlight the diverse mechanisms through which GLP-1 and its derivatives regulate metabolic homeostasis. nih.govphoenixpeptide.comnih.gov
Hypothesized Mitochondrial Targeting Sequences and Peptide-Mitochondria Interaction Mechanisms
A compelling hypothesis in the study of GLP-1 metabolites is that they contain specific amino acid sequences that direct them to the mitochondria, allowing for direct modulation of mitochondrial function. nih.govphoenixpeptide.com It has been proposed that the C-terminal domain of GLP-1, specifically the sequence Valine-Lysine-Glycine-Arginine (VKGR) amide found in this compound, may act as a consensus mitochondrial targeting sequence. nih.govahajournals.org
The proposed mechanisms for how these peptides enter the cell and subsequently the mitochondria are still under investigation. One hypothesis suggests that these small peptides may be transported across the plasma membrane, possibly facilitated by fatty acylation of the lysine (B10760008) residue within the sequence. nih.gov Once inside the cell, they are thought to target mitochondria directly. nih.govphoenixpeptide.com Studies with the related nonapeptide GLP-1(28-36)amide show that it rapidly enters hepatocytes and targets mitochondria through GLP-1 receptor-independent mechanisms. phoenixpeptide.com Similarly, fluorescently labeled this compound has been observed to enter endothelial progenitor cells. ahajournals.org
Inside the mitochondria, these peptides are hypothesized to exert several beneficial effects. They are thought to modulate oxidative phosphorylation, influence glucose and fatty acid metabolism, and increase energy expenditure, ultimately leading to a reduction in oxidative stress (ROS formation) and the promotion of cell survival. nih.govphoenixpeptide.com For example, this compound treatment has been shown to improve mitochondrial morphology and membrane potential in endothelial cells exposed to high glucose. ahajournals.org
The interaction with mitochondrial proteins is a key area of this hypothesis. The metabolite GLP-1(28-36) has been identified to bind to mitochondrial trifunctional protein-α (MTPα), which in turn shifts substrate utilization from fatty acid oxidation towards the more oxygen-sparing glycolysis and glucose oxidation. jci.org While this was shown for the nonapeptide, it provides a plausible model for how this compound might also directly interact with mitochondrial machinery. Furthermore, this compound has been found to increase the expression of uncoupling proteins UCP-1 and UCP-3 in brown adipose tissue and UCP-3 in the skeletal muscle of obese mice, which is consistent with increased thermogenesis and energy expenditure. nih.govdiabetesjournals.org
These hypothesized mechanisms provide a framework for understanding how a small peptide fragment, derived from a larger hormone, can have profound effects on cellular energy metabolism by directly interacting with and modulating the function of mitochondria. nih.govdiabetesjournals.org
Table of Research Findings on this compound
Table of Compound Names
| Compound Name |
|---|
| This compound |
| GLP-1 |
| GLP-1(7-36)amide |
| GLP-1(9-36)amide |
| GLP-1(28-36)amide |
| Exendin-4 |
| Exendin (9-39) |
| Liraglutide |
| Taspoglutide |
| Tirzepatide |
| Sacubitril |
| Palmitate |
| Streptozocin |
| Mannitol |
| Insulin |
| Glucagon (B607659) |
| Acetyl-CoA |
| cAMP (cyclic adenosine monophosphate) |
| cGMP (cyclic guanosine (B1672433) monophosphate) |
Future Directions and Emerging Research Avenues for Glp 1 32 36 Amide
Further Elucidation of Novel Receptors or Intracellular Binding Partners
A primary question in the study of GLP-1(32-36)amide is its precise mechanism of action at the molecular level. While some of its effects, such as promoting angiogenesis in endothelial progenitor cells, have been linked to the classical GLP-1 receptor (GLP-1R), there is a compelling body of evidence suggesting that GLP-1 metabolites can also act independently of this receptor. researchgate.netahajournals.orgdovepress.comresearchgate.net The entry pathway and the full scope of signaling mechanisms for this compound remain largely unknown, representing a critical gap in current knowledge. ahajournals.orgbiorxiv.org
Future research must prioritize the identification of specific binding sites or receptors for this compound. It is plausible that this pentapeptide interacts with a yet-to-be-discovered receptor or that it functions through non-traditional mechanisms, such as direct interaction with intracellular components. For instance, other GLP-1 metabolites like GLP-1(28-36)amide have been shown to target mitochondria directly, influencing cellular metabolism and survival in a GLP-1R-independent manner. biorxiv.orgnih.gov Investigating whether this compound shares this ability to permeate cells and interact with organelles like mitochondria is a promising line of inquiry. Unraveling these fundamental interactions is essential for a complete understanding of its biological function.
Comprehensive Characterization of Tissue-Specific Responses and Differential Signaling Networks
Current research indicates that this compound elicits distinct responses in various tissues through different signaling pathways. diabetesjournals.orgahajournals.org A comprehensive characterization of these tissue-specific effects is a crucial next step.
In diet-induced obese mice, the peptide has been shown to increase the expression of uncoupling proteins (UCP-1 and UCP-3) in brown adipose tissue and UCP-3 in skeletal muscle, which is consistent with increased thermogenesis. diabetesjournals.org In skeletal muscle, it also inhibits acetyl-CoA carboxylase (ACC), indicating a promotion of fatty acid oxidation. diabetesjournals.org In vitro studies on C2C12 skeletal myotubes have confirmed that this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. diabetesjournals.org
Conversely, in endothelial progenitor cells under high-glucose conditions, this compound promotes angiogenesis by activating the GLP-1R–dependent eNOS/cGMP/PKG pathway and modulating metabolic reprogramming toward glycolysis. ahajournals.orgbiorxiv.org These findings highlight that the peptide's signaling is highly context- and cell-type-dependent. Future studies should aim to create a detailed map of these differential responses across a wider range of tissues, including the liver, heart, and central nervous system, to fully appreciate its physiological impact.
| Tissue/Cell Type | Observed Effect | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| Endothelial Progenitor Cells | Promotes angiogenesis; Rescues glycolysis | GLP-1R–eNOS/cGMP/PKG | ahajournals.orgbiorxiv.org |
| Skeletal Muscle | Increases UCP-3 expression; Inhibits acetyl-CoA carboxylase (ACC) | AMPK activation | diabetesjournals.org |
| Brown Adipose Tissue (BAT) | Increases UCP-1 and UCP-3 expression | Not fully elucidated | diabetesjournals.org |
| C2C12 Skeletal Myotubes | Activates AMPK; Inhibits ACC | AMPK | diabetesjournals.org |
Exploration of Broader Physiological Roles Beyond Established Metabolic Effects
While initial research has focused on the metabolic actions of this compound, such as increasing energy expenditure and inhibiting weight gain, emerging findings suggest its physiological roles are much broader. diabetesjournals.orgfrontiersin.org A significant area for future exploration is its function in cardiovascular health, neuroprotection, and inflammation.
Recent studies have demonstrated a novel role for this compound in promoting angiogenesis, highlighting its potential to restore blood flow in ischemic tissues. ahajournals.orgbiorxiv.org Specifically, it was shown to rescue diabetic ischemic lower limbs in mice, an effect that is independent of its parent hormone's insulin-stimulating action. ahajournals.org This positions the peptide as a potential therapeutic agent for peripheral artery disease.
Furthermore, the parent hormone GLP-1 and its analogs are known to have neuroprotective and anti-inflammatory properties. mdpi.comwikipedia.orgmdpi.comiomcworld.comfrontiersin.orgnih.gov GLP-1 can reduce inflammation, protect neurons from apoptosis, and has been investigated in models of Alzheimer's and Parkinson's disease. biorxiv.orgwikipedia.orgiomcworld.com Given that GLP-1 metabolites can contribute to these pleiotropic effects, it is critical to investigate whether this compound specifically possesses direct neuroprotective or anti-inflammatory capabilities. mdpi.com
| Potential Physiological Role | Supporting Evidence/Rationale | Reference |
|---|---|---|
| Cardiovascular Protection / Angiogenesis | Directly shown to rescue diabetic ischemic lower limbs in mice by promoting angiogenesis via the eNOS/cGMP/PKG pathway. | ahajournals.orgbiorxiv.orgfrontiersin.org |
| Neuroprotection | Parent GLP-1 and its analogs exhibit potent neuroprotective effects. GLP-1 metabolites are implicated in these actions. | biorxiv.orgmdpi.comwikipedia.orgiomcworld.com |
| Anti-inflammatory Activity | GLP-1 based therapies reduce markers of inflammation. Investigating the direct contribution of this metabolite is a logical next step. | mdpi.comfrontiersin.orgnih.govresearchgate.net |
Development of Advanced Research Tools and Probes Based on this compound for Mechanistic Studies
To dissect the molecular mechanisms of this compound, the development of sophisticated research tools is indispensable. The use of a biotinylated version of the peptide has already been employed to investigate its localization, providing a foundational approach. ahajournals.org However, more advanced probes are needed for deeper mechanistic insights.
Future efforts should focus on designing and synthesizing a range of modified peptides. These could include:
Fluorescently-labeled this compound: To visualize the peptide's uptake into living cells in real-time and determine its subcellular localization (e.g., cytoplasm, mitochondria, nucleus).
Photo-affinity-labeled probes: To covalently cross-link the peptide to its binding partners upon photoactivation, enabling the identification and isolation of novel receptors or intracellular targets.
Radiolabeled analogs: For quantitative in vivo biodistribution studies to understand its tissue accumulation and clearance kinetics more precisely.
These advanced chemical biology tools will be instrumental in definitively identifying the peptide's molecular targets and elucidating its signaling cascades.
Investigation of Peptide Stability and Delivery Enhancements for Optimized Research Efficacy
A significant challenge in peptide-based research and therapeutics is ensuring adequate stability and bioavailability. The parent GLP-1 hormone is notoriously unstable, being rapidly degraded by enzymes like dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP) 24.11. nih.govahajournals.orgphysiology.org this compound is itself a product of this enzymatic degradation. diabetesjournals.orgresearchgate.net Small peptides are often subject to rapid renal clearance, resulting in a very short biological half-life, which can limit their effectiveness in research studies, particularly those requiring sustained exposure. dovepress.com
Therefore, a key area of future research is to characterize the pharmacokinetic profile of this compound and to develop strategies to enhance its stability. Lessons can be learned from the extensive work done to prolong the half-life of GLP-1 receptor agonists, which includes strategies such as:
Amino Acid Substitution: Replacing specific amino acids with unnatural ones to confer resistance to enzymatic degradation. acs.org
Fatty Acid Acylation or PEGylation: Conjugating the peptide to fatty acids or polyethylene (B3416737) glycol (PEG) polymers to increase its size, promote binding to albumin, and reduce renal clearance. acs.orguq.edu.au
Novel Formulation Technologies: Developing depot formulations or encapsulation methods (e.g., liposomes) that allow for slow, sustained release of the peptide after administration. uq.edu.auacs.org
Applying these principles to this compound would generate more stable and long-acting analogs, providing researchers with more effective tools to probe its long-term physiological effects in vivo and paving the way for any potential future therapeutic applications.
Q & A
Q. What is the structural characterization of GLP-1(32-36)amide, and how is it synthesized for experimental use?
this compound is a pentapeptide derived from the C-terminal region of glucagon-like peptide-1 (GLP-1), with the sequence Leu-Val-Lys-Gly-Arg-amide. Its synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, followed by purification via reverse-phase HPLC and characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Researchers should validate purity (>95%) and confirm amidation at the C-terminus to ensure biological activity.
Q. What are the standard in vitro and in vivo models for studying this compound’s metabolic effects?
- In vitro: INS-1 β-cells are commonly used to assess glucose-stimulated insulin secretion (GSIS) and anti-apoptotic effects under stressors like streptozotocin (STZ) . Mitochondrial binding assays in hepatocytes or myocytes can evaluate its interaction with oxidative phosphorylation components .
- In vivo: Diet-induced obese (DIO) mice and STZ-induced diabetic mice are standard models. Dosing regimens (e.g., 1 μmol/kg/day for 21 days) are designed to monitor weight gain, glucose tolerance (IPGTT), and hepatic triglyceride accumulation .
Q. How does this compound modulate glucose metabolism in preclinical studies?
The peptide enhances whole-body glucose disposal by inhibiting hepatic gluconeogenesis and promoting skeletal muscle glucose uptake. Key methodologies include hyperglycemic clamp studies to measure endogenous glucose production and tracer-based assays (e.g., ³H-2-deoxyglucose) to quantify tissue-specific glucose uptake .
Advanced Research Questions
Q. What experimental strategies can resolve conflicting data on this compound’s receptor-dependent vs. receptor-independent mechanisms?
Discrepancies arise from its proposed actions via unidentified receptors (e.g., translocator CD36) versus direct mitochondrial penetration due to its amphipathic structure. To address this:
Q. How can researchers reconcile differences in AMPK activation and mitochondrial ROS suppression observed across cell types?
AMPK activation in skeletal muscle (enhancing GLUT4 translocation) may contrast with ROS reduction in hepatocytes. Methodological considerations:
Q. What are the limitations of extrapolating this compound’s effects from murine models to human physiology?
Key issues include species-specific differences in peptide degradation (e.g., human vs. murine DPP-4 activity) and mitochondrial targeting sequences. Recommendations:
Q. How does this compound’s efficacy compare to full-length GLP-1 analogs (e.g., semaglutide) in mitigating insulin resistance?
While this compound lacks incretin effects, it shows comparable efficacy in reducing hepatic steatosis. Experimental approaches:
- Head-to-head studies in DIO mice with matched molar doses .
- Transcriptomic profiling (RNA-seq) of liver tissue to identify unique pathways (e.g., PPARα vs. AMPK) .
Data Contradiction Analysis
Q. Why do some studies report β-cell proliferation with this compound, while others show no effect?
Divergent results may stem from:
- Dosing windows : Proliferation is dose-dependent and observed at higher concentrations (≥100 nM) in INS-1 cells .
- Model specificity : STZ-induced β-cell damage models show proliferation, whereas non-diabetic models do not .
- Methodology : Use EdU/Ki67 staining for proliferation vs. TUNEL for apoptosis to avoid confounding outcomes .
Q. What explains the variability in this compound’s effects on fatty acid oxidation (FAO) across tissues?
The peptide suppresses hepatic FAO (reducing gluconeogenesis) but enhances cardiac FAO (improving energy efficiency). Resolve this by:
- Tissue-specific metabolomics (LC-MS) to quantify acyl-carnitine profiles .
- Testing the role of lysine-34 acylation in mitochondrial targeting .
Methodological Recommendations
- Structural Analysis : Utilize circular dichroism (CD) spectroscopy to confirm α-helical propensity in membrane-mimetic environments .
- Pharmacokinetics : Employ radiolabeled ¹²⁵I-GLP-1(32-36)amide to study tissue distribution and half-life .
- Data Reproducibility : Standardize diets (e.g., 60% high-fat diet) and circadian timing of peptide administration in rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
